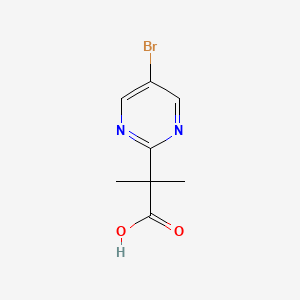![molecular formula C14H24N2 B1380661 {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine CAS No. 1465573-99-2](/img/structure/B1380661.png)
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine” is an organic compound . It is used in various fields such as life sciences and organic synthesis .
Molecular Structure Analysis
The IUPAC name of this compound is “N,N-dimethyl-1-[4-(2-methylpropyl)phenyl]ethane-1,2-diamine”. The molecular weight is 220.36 . The InChI code is “1S/C14H24N2/c1-11(2)9-12-5-7-13(8-6-12)14(10-15)16(3)4/h5-8,11,14H,9-10,15H2,1-4H3” and the InChI key is "UJMFIEQKFTVCQD-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Polymer Science Applications
In the field of polymer science, the research has focused on the synthesis and functionalization of polymers. For instance, Bütün et al. (2001) explored the selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers. This work highlighted the potential of these copolymers to exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, indicating significant implications for drug delivery systems and nanotechnology applications Bütün, S. Armes, & N. Billingham, 2001.
Molecular Spectroscopy
In molecular spectroscopy, Cheng et al. (2005) used Rydberg fingerprint spectroscopy to explore local photoionization pathways and charge-transfer dynamics of 2-phenylethyl-N,N-dimethylamine. This study provided insights into the local nature of ionization processes and identified the center of charge in molecular structures, offering a pathway to understanding the electronic properties of related compounds Cheng, Kuthirummal, Gosselin, Sølling, Weinkauf, & Weber, 2005.
Materials Engineering
In materials engineering, Lv et al. (2014) discussed the use of an amine-based, alcohol-soluble fullerene derivative as an acceptor and cathode interfacial material in polymer solar cells. This study demonstrated the potential of such compounds in enhancing the efficiency of organic solar cells, showcasing the role of amines in advancing renewable energy technologies Menglan Lv, Lei, Zhu, Hirai, & Chen, 2014.
Environmental Monitoring
For environmental monitoring, Wang et al. (2015) developed novel fluorescent probes with aggregation-enhanced emission features for the quantitative detection of low levels of carbon dioxide. This research highlights the application of tertiary amines in creating sensitive and selective sensors for monitoring CO2 levels, with potential uses in climate research and industrial process monitoring Huan Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015.
Safety And Hazards
The safety information for “{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine” indicates that it is potentially dangerous. The hazard statements include “H314: Causes severe skin burns and eye damage” and "H335: May cause respiratory irritation" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-[4-(2-methylpropyl)phenyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(2)9-12-5-7-13(8-6-12)14(10-15)16(3)4/h5-8,11,14H,9-10,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMFIEQKFTVCQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CN)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1380583.png)




![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)


![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride](/img/structure/B1380600.png)
![7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380601.png)